molecular formula C25H12Cl3N5O3 B12716621 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone CAS No. 85223-08-1

1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone

Cat. No.: B12716621
CAS No.: 85223-08-1
M. Wt: 536.7 g/mol
InChI Key: NCUBZKJWHZKVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone is a complex organic compound with the molecular formula C25H12Cl3N5O3. This compound is known for its vibrant color and is often used in the dye and pigment industry. It is also referred to as Pigment Red 251 in industrial applications .

Preparation Methods

The synthesis of 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone involves multiple steps. The primary synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This involves the reaction of 5,6,7-trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazoline with appropriate reagents under controlled conditions.

    Azo coupling reaction: The pyrazoloquinazoline core is then coupled with anthraquinone through an azo linkage.

Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone involves its interaction with light and biological molecules. The compound absorbs light in the visible spectrum, leading to electronic excitation. This excited state can then interact with molecular oxygen to produce reactive oxygen species, which can cause cellular damage. This property is being explored for its potential use in photodynamic therapy .

Comparison with Similar Compounds

1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone is unique due to its specific structural features and properties. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Properties

CAS No.

85223-08-1

Molecular Formula

C25H12Cl3N5O3

Molecular Weight

536.7 g/mol

IUPAC Name

1-[(5,6,7-trichloro-2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C25H12Cl3N5O3/c1-10-20(24-29-21-14(25(36)33(24)32-10)9-15(26)18(27)19(21)28)31-30-16-8-4-7-13-17(16)23(35)12-6-3-2-5-11(12)22(13)34/h2-9,32H,1H3

InChI Key

NCUBZKJWHZKVJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=C(C(=C(C=C3C(=O)N2N1)Cl)Cl)Cl)N=NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.